molecular formula C12H9N3O2S B6525777 2-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine CAS No. 1011915-20-0

2-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B6525777
CAS No.: 1011915-20-0
M. Wt: 259.29 g/mol
InChI Key: GCUTYAXGGDLEOO-UHFFFAOYSA-N
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Description

2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound that combines a furan ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine typically involves the following steps:

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of heterocyclic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification methods like crystallization or chromatography.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of oxadiazole.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The exact mechanism of action depends on the specific application:

    Antimicrobial Activity: The compound may interact with microbial enzymes or cell wall components, leading to cell lysis.

    Anti-inflammatory Activity: It may inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase or lipoxygenase, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol: Similar structure but lacks the pyridine ring.

    2-(Furan-2-yl)-1,3,4-oxadiazole: Lacks the sulfanyl group and pyridine ring.

Uniqueness:

    Structural Complexity: The combination of furan, oxadiazole, and pyridine rings in one molecule provides unique electronic and steric properties.

    Versatility: The presence of multiple reactive sites allows for diverse chemical modifications and applications.

Properties

IUPAC Name

2-(furan-2-yl)-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-2-6-13-9(4-1)8-18-12-15-14-11(17-12)10-5-3-7-16-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUTYAXGGDLEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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